![molecular formula C10H22O B3024150 4-Propylheptan-1-ol CAS No. 2768-17-4](/img/structure/B3024150.png)
4-Propylheptan-1-ol
Overview
Description
4-Propylheptan-1-ol is a chemical compound with the molecular formula C10H22O . It is also known as 2-Propylheptanol . It is a colorless, waxy solid .
Synthesis Analysis
2-Propylheptanol is an oxo alcohol, meaning that it is produced from the hydroformylation (also known as “oxo synthesis”) of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol: Synthesis of 2-propylheptanol from pentanal via an aldol reaction followed by catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of 4-Propylheptan-1-ol is represented by the InChI Code: 1S/C10H22O/c1-3-6-10(7-4-2)8-5-9-11/h10-11H,3-9H2,1-2H3 . The molecular weight of this compound is 158.28 .Physical And Chemical Properties Analysis
4-Propylheptan-1-ol has a molecular weight of 158.28 . It is a liquid at room temperature . The density of 4-Propylheptan-1-ol is 0.828g/cm3 . It has a boiling point of 191ºC at 760mmHg .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of β-Methyl Substituted Secondary Alcohols : The synthesis of 4-methylheptan-3-ol demonstrates the application of similar alcohols in organic synthesis. Key steps include reduction and resolution of isomers, relevant to the synthesis of 4-Propylheptan-1-ol derivatives (Ruzicka et al., 1999).
Pheromone Synthesis in Pest Management : 4-Methylheptan-3-ol, a compound similar to 4-Propylheptan-1-ol, has been used in synthesizing insect pheromones, showcasing potential applications in sustainable pest management (Brenna et al., 2017).
Medicinal Chemistry
- Cardioselectivity of Beta-Adrenoceptor Blocking Agents : Research on 1-(aralkylamino)-3-(aryloxy)propan-2-ols, which share a structural resemblance with 4-Propylheptan-1-ol, highlights its potential application in developing cardioselective medications (Rzeszotarski et al., 1983).
Organometallic Chemistry
- Gold-Catalyzed Intramolecular Hydroalkoxylation of Allenes : The study of similar alcohols like 2,2-diphenylhepta-4,5-dien-1-ol in reactions catalyzed by gold compounds could guide applications of 4-Propylheptan-1-ol in organometallic synthesis (Brooner et al., 2016).
Polymer Science
- Swelling of Crosslinked Polymer Networks in Linear Primary Alcohols : Studies on the swelling behavior of polymers in primary alcohols like heptan-1-ol can provide insights into the interactions of 4-Propylheptan-1-ol with polymer networks, relevant in material science applications (Bedjaoui et al., 2020).
Molecular Spectroscopy
- Spectroscopic Analysis of Aliphatic Alcohols : Research comparing molecular refraction values of fluorinated and non-fluorinated alcohols, including heptan-1-ol, could guide spectroscopic studies of 4-Propylheptan-1-ol (Hetalo et al., 2020).
Environmental Science
- Degradation of Organic Pollutants : The study of MnO2 materials in degrading 4-nitrophenol in water, using similar alcohols as solvents, can imply the role of 4-Propylheptan-1-ol in environmental pollutant degradation processes (Zhou et al., 2019).
Safety And Hazards
4-Propylheptan-1-ol is classified as a skin irritant (H315) and an eye irritant (H320). It is harmful if inhaled (H332) and may cause respiratory irritation (H335). It is also harmful to aquatic life with long-lasting effects (H412, H401) . Precautionary measures include wearing protective gloves, avoiding release to the environment, and washing thoroughly after handling .
properties
IUPAC Name |
4-propylheptan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-6-10(7-4-2)8-5-9-11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFIHQPSPSEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315555 | |
Record name | 4-Propyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylheptan-1-ol | |
CAS RN |
2768-17-4 | |
Record name | 4-Propyl-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Heptanol, 4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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